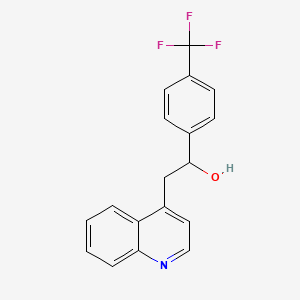

2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

Description

Properties

IUPAC Name |

2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO/c19-18(20,21)14-7-5-12(6-8-14)17(23)11-13-9-10-22-16-4-2-1-3-15(13)16/h1-10,17,23H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXRKWAKMIHZSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC(C3=CC=C(C=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381210 | |

| Record name | 2-(Quinolin-4-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493024-38-7 | |

| Record name | 2-(Quinolin-4-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 493024-38-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound method for the synthesis of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol, a valuable scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic strategy, reaction mechanisms, experimental protocols, and characterization of the target molecule. The presented methodology is grounded in established principles of organic chemistry, emphasizing safety, reproducibility, and a thorough understanding of the underlying chemical transformations.

Introduction and Significance

Quinoline and its derivatives are privileged heterocyclic scaffolds that form the core of a wide array of pharmacologically active compounds. Their presence in numerous natural products and synthetic drugs underscores their importance in medicinal chemistry. The trifluoromethyl group is a key substituent in modern drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The combination of a quinoline moiety and a trifluoromethylphenyl group in the target molecule, this compound (CAS No. 493024-38-7), results in a chiral alcohol with significant potential for further chemical elaboration and biological evaluation.

This guide details a proposed synthetic route based on the nucleophilic addition of a 4-quinolyl organometallic reagent to 4-(trifluoromethyl)benzaldehyde. This approach is chosen for its efficiency and reliability in forming the critical carbon-carbon bond.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule points towards a disconnection at the C-C bond between the quinoline ring and the benzylic alcohol. This suggests a synthetic strategy involving the reaction of a quinolin-4-yl nucleophile with the electrophilic carbonyl carbon of 4-(trifluoromethyl)benzaldehyde.

Diagram: Retrosynthetic Analysis

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocols

4.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Bromoquinoline | 98% | Commercially Available |

| n-Butyllithium (2.5 M in hexanes) | Reagent Grade | Commercially Available |

| 4-(Trifluoromethyl)benzaldehyde | 98% | Commercially Available |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available |

| Saturated Aqueous Ammonium Chloride | ACS Grade | Commercially Available |

| Anhydrous Magnesium Sulfate | ACS Grade | Commercially Available |

| Ethyl Acetate | HPLC Grade | Commercially Available |

| Hexanes | HPLC Grade | Commercially Available |

4.2. Step-by-Step Synthesis Protocol

Step 1: In situ Generation of 4-Lithioquinoline and Reaction with 4-(Trifluoromethyl)benzaldehyde

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Initial Setup: To the flask, add 4-bromoquinoline (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF) (approximately 10 mL per mmol of 4-bromoquinoline).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of n-Butyllithium: Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise to the stirred solution via a syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Addition of Aldehyde: In a separate flame-dried flask, prepare a solution of 4-(trifluoromethyl)benzaldehyde (1.2 eq) in anhydrous THF (approximately 2 mL per mmol). Add this solution dropwise to the 4-lithioquinoline solution at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature and stir overnight.

Step 2: Work-up and Purification

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water. [1]

Characterization of this compound

| Property | Value | Source |

| CAS Number | 493024-38-7 | |

| Molecular Formula | C₁₈H₁₄F₃NO | |

| Molecular Weight | 317.31 g/mol | |

| Appearance | White to off-white solid | Expected |

| Melting Point | 141-143 °C | |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 8.8-7.2 (m, 9H, Ar-H), 5.5-5.3 (m, 1H, CH-OH), 3.5-3.3 (m, 2H, CH₂), 2.5-2.0 (br s, 1H, OH) | Based on similar structures |

| ¹³C NMR (CDCl₃, 101 MHz) | Predicted: δ 150-120 (Ar-C), 124 (q, J = 272 Hz, CF₃), 72 (CH-OH), 45 (CH₂) | Based on similar structures |

| Mass Spectrometry (ESI+) | Predicted: m/z 318.11 [M+H]⁺ | Calculated |

Note: The NMR and MS data are predicted based on the analysis of similar structures and require experimental verification.

Safety and Handling Precautions

This synthesis involves the use of hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood.

-

n-Butyllithium: Highly pyrophoric and corrosive. Reacts violently with water. Must be handled under an inert atmosphere (nitrogen or argon). Wear a flame-resistant lab coat, safety goggles, and appropriate gloves.

-

4-Bromoquinoline: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

4-(Trifluoromethyl)benzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Anhydrous Solvents: Flammable. Handle with care and avoid ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use. An appropriate fire extinguisher (Class D for organometallic fires) should be readily accessible.

Conclusion

This technical guide outlines a detailed and practical synthetic route for the preparation of this compound. The proposed methodology, centered around the generation and reaction of 4-lithioquinoline, provides a reliable pathway to this valuable chemical entity. Adherence to the described protocols and safety precautions is paramount for the successful and safe execution of this synthesis. The characterization data provided serves as a benchmark for product identification and purity assessment. This guide is intended to empower researchers in their efforts to synthesize and explore the potential of novel quinoline-based compounds in the pursuit of new therapeutic agents.

References

- Strekowski, L., et al. (1997). A Facile Synthesis of 2-Substituted tert-Butoxycarbonyl-N-methyl-1,3-propanediamines, Key Intermediates for the Preparation of Triplex DNA-Specific Intercalators. Tetrahedron Letters, 36(2), 225–228.

Sources

Unraveling the Mechanism of Action of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol: A Postulated Anticancer Agent

An In-Depth Technical Guide to the

Abstract

This technical guide delineates a proposed mechanism of action for the novel synthetic compound, 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol. Synthesizing evidence from the established bioactivities of quinoline derivatives and trifluoromethyl-containing pharmacophores, we postulate that this compound functions as a potent anticancer agent. The proposed mechanism centers on the induction of apoptosis and cell cycle arrest in cancer cells. This document provides a comprehensive theoretical framework, substantiated by analogous compounds, and outlines a rigorous, self-validating experimental workflow to empirically test this hypothesis. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Introduction: The Rationale for a Novel Quinoline Derivative

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The versatility of the quinoline ring system allows for substitutions that can modulate its pharmacological profile.[1] Concurrently, the incorporation of a trifluoromethylphenyl moiety is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and target-binding affinity.

The compound this compound combines these two key pharmacophores. While direct experimental data on its mechanism of action is not yet available in the public domain, its structural similarity to other quinoline-derived trifluoromethyl alcohols with demonstrated anticancer and neuroactive properties provides a strong basis for hypothesizing its biological activity.[3][4] Notably, a study on quinoline-derived trifluoromethyl alcohols identified them as potent growth inhibitors in a zebrafish embryo model and in vitro cell proliferation assays, with one compound showing more potent anticancer activity than cisplatin.[4][5] This earlier work suggests that the mechanism of action may involve the induction of apoptosis.[4][5] Another study on similar compounds identified them as sodium channel blockers with antiepileptic and analgesic properties.[3]

This guide will focus on the most probable mechanism of action, its potential as an anticancer agent, and will provide the experimental framework to validate this hypothesis.

Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Based on the evidence from structurally related compounds, we propose that this compound exerts its anticancer effects through a dual mechanism: the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Induction of Apoptosis

It is hypothesized that the compound triggers the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and culminates in the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell.[6][7] The proposed signaling cascade is as follows:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The compound is thought to induce stress on the mitochondria, leading to the formation of pores in the outer mitochondrial membrane.

-

Cytochrome c Release: This permeabilization results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol.

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which then oligomerizes to form the apoptosome. The apoptosome recruits and activates the initiator caspase, pro-caspase-9.[6]

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspases, primarily pro-caspase-3.

-

Substrate Cleavage and Cell Death: Active caspase-3 cleaves a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][9]

Caption: Proposed Intrinsic Apoptotic Pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, it is plausible that this compound causes a halt in cell cycle progression, preventing cancer cells from proliferating. This is a common mechanism for quinoline-based anticancer agents.[10] The compound may interfere with the regulation of cyclin-dependent kinases (CDKs), leading to arrest at the G2/M or G1/S phase of the cell cycle.

Experimental Validation Workflow

To empirically validate the proposed mechanism of action, a multi-stage experimental workflow is proposed. This workflow is designed to be self-validating, with each stage providing evidence to support or refute the hypothesis.

Caption: Experimental validation workflow.

Stage 1: In Vitro Anticancer Activity Screening

The initial step is to determine the cytotoxic effects of the compound on a panel of human cancer cell lines.[11][12][13][14][15]

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) value.

Stage 2: Confirmation of Apoptosis Induction

Following the determination of the IC50 value, experiments should be conducted to confirm that the observed cytotoxicity is due to apoptosis.[16]

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Western Blot Analysis of Apoptotic Markers

-

Protein Extraction: Treat cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells to extract total protein.[17]

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against cleaved caspase-9, cleaved caspase-3, and cleaved PARP. Use an antibody against β-actin as a loading control.[17][18]

-

Detection: Use a chemiluminescent substrate to visualize the protein bands.

Stage 3: Cell Cycle Analysis

To investigate the effect of the compound on cell cycle progression, flow cytometry with propidium iodide staining will be employed.[19][20][21][22]

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Fixation: Treat cells with the compound at its IC50 concentration for 24 hours. Harvest the cells and fix them in cold 70% ethanol.[21][22]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Stage 4: In Vivo Validation in a Zebrafish Embryo Model

The zebrafish (Danio rerio) model is a powerful in vivo system for rapid screening of drug toxicity and efficacy due to its genetic homology with humans, rapid development, and optical transparency.[23][24][25][26][27]

Protocol: Anticancer Activity in Zebrafish Embryos

-

Embryo Collection and Maintenance: Collect zebrafish embryos and maintain them in E3 medium.

-

Compound Exposure: At 24 hours post-fertilization (hpf), expose the embryos to various concentrations of the compound.

-

Toxicity Assessment: Monitor the embryos for any developmental toxicity, such as mortality, malformations, and changes in heart rate.

-

Tumor Xenograft Model: Inject fluorescently labeled human cancer cells into the yolk sac of 48 hpf embryos.

-

Treatment and Imaging: Treat the tumor-bearing embryos with the compound and monitor tumor growth and metastasis over several days using fluorescence microscopy.

Data Presentation and Interpretation

The quantitative data generated from the experimental workflows should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |

| HeLa | Data to be determined | Data to be determined | Data to be determined |

| MCF-7 | Data to be determined | Data to be determined | Data to be determined |

| A549 | Data to be determined | Data to be determined | Data to be determined |

Table 2: Apoptosis and Cell Cycle Analysis

| Cell Line | % Apoptotic Cells (Annexin V+) | Fold Increase in Cleaved Caspase-3 | % Cells in G2/M Phase |

| Control | Data to be determined | 1.0 | Data to be determined |

| Treated | Data to be determined | Data to be determined | Data to be determined |

Conclusion

This technical guide presents a scientifically-grounded, hypothetical mechanism of action for this compound as a novel anticancer agent. By leveraging the known pharmacological profiles of its constituent chemical moieties, we propose that this compound induces apoptosis and cell cycle arrest in cancer cells. The detailed experimental workflows provided herein offer a robust framework for the empirical validation of this hypothesis. The successful completion of these studies will not only elucidate the mechanism of action of this specific compound but also contribute to the broader understanding of quinoline-based derivatives in cancer therapy.

References

- Abou-Ghali M, Stiban J. (2015). Cytology of apoptosis. Methods Mol Biol.

- Al-Sanea, M. M., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules.

-

American Association for Cancer Research. (n.d.). Zebrafish: Speeding Up the Cancer Drug Discovery Process. Retrieved from [Link]

-

Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

-

Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Overview of Cell Apoptosis Assays. Retrieved from [Link]

- Darzynkiewicz, Z. (2011). Critical Aspects in Analysis of Cellular DNA Content. Current Protocols in Cytometry.

- Darzynkiewicz, Z., & Juan, G. (2001). DNA Content Measurement for DNA Ploidy and Cell Cycle Analysis. Current Protocols in Cytometry.

- Georgia Southern University. (2022).

- Hason, K., & Bartunek, P. (2019). Zebrafish as a model for cancer research. Frontiers in Molecular Biosciences.

- Joshi, S. D., et al. (2016). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry Letters.

- Letz, M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

-

National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Retrieved from [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

- Parray, J. A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology.

- ResearchGate. (2022).

- ResearchGate. (n.d.).

- Singh, S., et al. (2014). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology.

- Sittaramane, V., et al. (2022). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. ACS Chemical Neuroscience.

- Sung, H., et al. (2021). Global Cancer Statistics 2020: GLOBOCAN Estimates of Incidence and Mortality Worldwide for 36 Cancers in 185 Countries. CA: A Cancer Journal for Clinicians.

- University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.

- Various Authors. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?

- Various Authors. (n.d.). Cell Cycle Tutorial Contents.

- Various Authors. (n.d.). Assaying cell cycle status using flow cytometry. CSH Protocols.

- Vinoth, S., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem.

- Vinoth, S., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. Georgia Southern University.

- Wodsedalek, J. E. (1913). The Zebrafish as a Tool in Cancer Drug Discovery. Science.

- Xu, B., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Molecular Diversity.

-

ZeClinics. (2025). Cancer Modeling in Zebrafish: Tools for Oncology Drug Development. Retrieved from [Link]

- Zhang, X., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination" by Vinoth Sittaramane, Jihan Padgett et al. [digitalcommons.georgiasouthern.edu]

- 6. blog.cellsignal.com [blog.cellsignal.com]

- 7. Apoptosis Overview | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. noblelifesci.com [noblelifesci.com]

- 13. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpbs.com [ijpbs.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. assaygenie.com [assaygenie.com]

- 20. cancer.wisc.edu [cancer.wisc.edu]

- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 23. The Zebrafish as a Tool to Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Zebrafish as a Model for Anticancer Nanomedicine Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Zebrafish cancer models for in vivo oncology drug screening | ZeClinics [zeclinics.com]

- 26. ahajournals.org [ahajournals.org]

- 27. aacrjournals.org [aacrjournals.org]

A Prospective Analysis of the Biological Activity of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2][3] The continual emergence of drug-resistant pathogens and the complexities of cancer biology necessitate the exploration of novel chemical entities. This guide focuses on 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol, a compound distinguished by the fusion of a quinoline core with a trifluoromethylphenyl moiety. While specific biological data for this compound is not yet extensively documented in peer-reviewed literature, its structural components suggest significant therapeutic potential. The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, is a feature of several successful anticancer drugs.[4][5] This guide will provide a prospective analysis of the likely biological activities of this compound, propose detailed experimental workflows for its evaluation, and discuss potential mechanisms of action based on the established activities of structurally related molecules.

Hypothesized Biological Activities and Supporting Rationale

Based on its chemical architecture, this compound is a prime candidate for investigation as both an antimicrobial and an anticancer agent.

Antimicrobial Potential: A New Generation of Quinolines?

Quinoline derivatives have long been recognized for their potent antibacterial and antifungal effects.[6][7] The proposed mechanism for many quinoline-based antibacterials involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.

Rationale for Antimicrobial Activity:

-

Quinoline Core: The foundational quinoline ring is a well-established pharmacophore with inherent antimicrobial properties.[2]

-

Structural Similarity to Known Inhibitors: The overall structure bears resemblance to other quinoline derivatives that have demonstrated significant antimicrobial efficacy.[1]

Anticancer Potential: Targeting Cellular Proliferation

The inclusion of a trifluoromethylphenyl group strongly suggests potential anticancer activity. This moiety is known to contribute to the efficacy of various anticancer agents by enhancing their lipophilicity and ability to interact with biological targets.[8][9] Quinoline derivatives themselves have been shown to exert cytotoxic effects on various cancer cell lines, including liver cancer (HepG2).[10]

Rationale for Anticancer Activity:

-

Trifluoromethylphenyl Group: This group is a hallmark of potent kinase inhibitors and other anticancer drugs, suggesting that the compound may interfere with signaling pathways critical for cancer cell survival and proliferation.[4][5]

-

Proven Cytotoxicity of Related Scaffolds: Similar quinoline-based molecules have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells.[10]

Proposed Experimental Workflows for Biological Evaluation

To systematically evaluate the hypothesized biological activities of this compound, a series of well-established in vitro assays are recommended.

Workflow for Antimicrobial Activity Screening

A standard workflow to determine the antimicrobial efficacy would involve initial screening followed by quantitative assessment.

Caption: Proposed workflow for anticancer activity assessment.

Detailed Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Hypothesized Mechanisms of Action

Based on the activities of related compounds, we can postulate several potential mechanisms of action for this compound.

Potential Antimicrobial Mechanism

A likely mechanism of antibacterial action is the inhibition of bacterial DNA gyrase, a type II topoisomerase.

Caption: Hypothesized kinase inhibition pathway in cancer cells.

By inhibiting a critical kinase, the compound could block downstream signaling pathways that are essential for cancer cell proliferation and survival, leading to apoptosis and cell cycle arrest.

[9][10]### Quantitative Data from Structurally Related Compounds

While no specific data exists for the title compound, the following table presents data from other quinoline derivatives to provide a context for expected potency.

| Compound Class | Biological Activity | Target Organism/Cell Line | Potency (MIC/IC50) | Reference |

| 2-substituted-4-amino-quinolines | Antifungal | Candida albicans | 4-32 µg/mL | |

| 2-morpholino-4-anilinoquinolines | Anticancer | HepG2 | 8.50-12.76 µM | |

| Novel Quinoline Derivatives | Antibacterial | Staphylococcus aureus | 0.8 µM |

Conclusion and Future Directions

This compound represents a promising, yet unexplored, molecule in the landscape of drug discovery. Its composite structure, leveraging the established biological relevance of the quinoline core and the potency-enhancing trifluoromethylphenyl group, provides a strong rationale for its investigation as a dual antimicrobial and anticancer agent. The experimental workflows outlined in this guide offer a clear and systematic path for elucidating its biological activity and mechanism of action. Future research should focus on the synthesis and subsequent in vitro evaluation of this compound, followed by in vivo studies if promising activity is observed. The insights gained from such studies could pave the way for the development of a new class of therapeutic agents.

References

- Alagoz, M. A., et al. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar.

- Al-Ostath, A., et al. (2021). Chemical structures of some potent antimicrobial quinoline derivatives.

- LookChem. (n.d.). 493024-38-7.

- Wang, C., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central.

- Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.

- Ghosh, S., et al. (2021). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.

- Sharma, P. C., et al. (2022).

- Alagoz, M. A., et al. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar.

- Tiwari, R. K., & Agrawal, N. K. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. IJPPR.

- Slaninova, V., et al. (2022).

- Wang, Y., et al. (2022).

- Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH.

- Qin, T., et al. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. PubMed.

- Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.

- Qin, T., et al. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Semantic Scholar.

- Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] Derivatives of this nitrogen-containing heterocycle have been extensively explored, leading to the development of drugs for treating malaria, cancer, infections, and inflammatory conditions.[1][3] The compound of interest, 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol , combines this potent quinoline core with a trifluoromethylphenyl ethanol moiety. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the alcohol functional group provides a potential site for hydrogen bonding interactions with biological targets.[4]

This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound, designed for researchers and drug development professionals. Our approach is not a rigid template but a logical, cascading workflow designed to efficiently characterize its biological activity, elucidate its mechanism of action, and assess its drug-like properties.

Compound Profile:

-

IUPAC Name: 2-(Quinolin-4-yl)-1-(4-(trifluoromethyl)phenyl)ethanol

Part 1: Foundational Screening: Cytotoxicity and Antiproliferative Potential

Rationale: The initial and most critical step in evaluating a novel compound is to determine its effect on cell viability.[7] Cytotoxicity screening provides a foundational dataset that informs the concentration range for all subsequent experiments and gives the first indication of potential therapeutic efficacy or toxicity.[7][8] We aim to determine the compound's potency (quantified by the IC₅₀ value) and its selectivity towards cancerous versus non-cancerous cells.[9][10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[9][10] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10]

Step-by-Step Methodology:

-

Cell Line Selection and Culture:

-

Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., HEK293, human embryonic kidney cells).[9]

-

Culture cells in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Harvest cells using trypsinization and perform a cell count.

-

Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in culture media to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Replace the media in the wells with the media containing the compound dilutions. Include vehicle controls (DMSO-treated) and untreated controls.

-

-

Incubation:

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the viability data against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).[8]

-

Data Presentation: Summarizing Cytotoxicity

Quantitative data should be presented clearly for comparative analysis.

| Cell Line | Cell Type | Compound IC₅₀ (µM) [Mean ± SD] | Doxorubicin (Positive Control) IC₅₀ (µM) [Mean ± SD] | Selectivity Index (SI)¹ |

| MCF-7 | Breast Adenocarcinoma | Experimental Value | 1.2 ± 0.3 | Calculated Value |

| HeLa | Cervical Adenocarcinoma | Experimental Value | 1.5 ± 0.4 | Calculated Value |

| HEK293 | Normal Kidney Epithelial | Experimental Value | 15.8 ± 2.1 | N/A |

¹Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Visualization: Cytotoxicity Screening Workflow

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Part 2: Elucidating the Mechanism of Action (MoA)

Rationale: Once antiproliferative activity is confirmed, the next logical question is how the compound induces cell death. Understanding the mechanism of action (MoA) is fundamental for further drug development.[11] Key distinctions must be made between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). A compound that selectively induces apoptosis in cancer cells is often a desirable characteristic for an anticancer agent.[12]

Experimental Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[8]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and allow them to adhere.

-

Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. Adherent cells are detached using trypsin.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.[8]

-

Collect data from at least 10,000 events per sample.

-

-

Data Interpretation:

-

Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.

-

Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (or cells with damaged membranes).

-

Visualization: Apoptosis Detection Workflow

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Part 3: Assessing Druggability: In Vitro ADME/DMPK Profiling

Rationale: A compound that is potent in a cell-based assay does not automatically translate into a viable drug candidate. Early-phase in vitro Drug Metabolism and Pharmacokinetics (DMPK) studies, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays, are crucial to identify potential liabilities that could lead to late-stage drug development failures.[13][14] These assays provide essential data on the compound's pharmacokinetic properties.[14][15]

Key In Vitro DMPK Assays

A panel of integrated assays provides a holistic view of the compound's profile.[16]

-

Metabolic Stability: Assesses the rate at which the compound is metabolized by liver enzymes, which influences its half-life and dosing frequency.[14] This is commonly performed using human liver microsomes (HLMs) or hepatocytes.[14][16]

-

Plasma Protein Binding (PPB): Determines the extent to which a drug binds to proteins in the blood. Only the unbound fraction is free to interact with the target, so high binding can limit efficacy.[15][16]

-

CYP450 Inhibition: Evaluates the potential for drug-drug interactions (DDIs).[15] Inhibition of major cytochrome P450 enzymes can dangerously alter the metabolism of co-administered drugs.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Principle: The compound is incubated with HLMs, which contain a high concentration of drug-metabolizing enzymes (like CYPs). The reaction is initiated by adding the cofactor NADPH. The concentration of the parent compound is measured over time using LC-MS/MS to determine its rate of depletion.

Step-by-Step Methodology:

-

Incubation Preparation:

-

In a 96-well plate, add HLM and the test compound to a phosphate buffer.

-

Pre-incubate the plate at 37°C.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding a pre-warmed NADPH solution.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., cold acetonitrile containing an internal standard).

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural log of the percentage of compound remaining versus time.

-

The slope of the line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

-

Data Presentation: Summarizing DMPK Profile

| Assay | Matrix | Method | Result | Interpretation |

| Metabolic Stability | Human Liver Microsomes | LC-MS/MS | t½ = XX min | Predicts in vivo clearance rate |

| Plasma Protein Binding | Human Plasma | Equilibrium Dialysis | XX% Bound | Indicates fraction available for therapeutic effect |

| CYP3A4 Inhibition | Recombinant Enzyme | Fluorometric | IC₅₀ = XX µM | Assesses risk of drug-drug interactions |

Visualization: Overall In Vitro Evaluation Cascade

Caption: A structured cascade for the in vitro evaluation of a novel compound.

References

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.

- Comprehensive in vitro DMPK services for drug development | Nuvisan, the Science CRO.

- In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround.

- A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling.

- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed.

- How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures.

- In Vitro DMPK - Curia Global.

- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- Full article: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.

- Cytotoxicity Assays | Life Science Applications.

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA).

- Mechanisms of Action in Small Molecules - SmallMolecules.com.

- Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design | Bentham Science Publishers.

- Mechanism of Action: discover your small molecule's interactions and targets.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed.

- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.

- Cas 493024-38-7,this compound.

- Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder - Crestone, Inc..

- This compound - Sigma-Aldrich.

- This compound - Sigma-Aldrich.

- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed.

- Biological activities of quinoline derivatives - PubMed.

- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 493024-38-7 [sigmaaldrich.com]

- 7. opentrons.com [opentrons.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ijprajournal.com [ijprajournal.com]

- 11. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]

- 14. blog.crownbio.com [blog.crownbio.com]

- 15. nuvisan.com [nuvisan.com]

- 16. A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol: A Technical Guide to Target Identification and Validation

Foreword: Charting a Course for a Novel Quinoline Derivative

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide spectrum of therapeutic applications, from anticancer and antimalarial to antimicrobial and anti-inflammatory agents.[1][2][3] The compound 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol, a distinct molecule featuring a quinoline core, an ethanol linker, and a trifluoromethylphenyl group, stands as a promising candidate for drug discovery. The inclusion of the trifluoromethyl group is particularly noteworthy, as it is known to enhance critical drug-like properties such as metabolic stability, membrane permeability, and binding affinity.[4][5][6] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to explore and validate the potential therapeutic targets of this intriguing molecule. We will delve into hypothesized mechanisms of action, drawing parallels with established quinoline-based therapeutics, and outline a rigorous, multi-pronged experimental strategy for target identification and validation.

Deconstructing the Molecule: Structural Clues to Biological Function

The molecular architecture of this compound offers initial hypotheses regarding its potential biological activities.

-

The Quinoline Core: This nitrogen-containing heterocyclic system is a well-established pharmacophore. Its planar nature allows for potential intercalation into DNA, a mechanism employed by some anticancer agents.[7] Furthermore, the quinoline ring is a common feature in a multitude of kinase inhibitors, where it often interacts with the ATP-binding pocket of the enzyme.

-

The Trifluoromethylphenyl Group: The trifluoromethyl (-CF3) group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature can influence the acidity of the adjacent hydroxyl group and enhance interactions with biological targets.[5][6] This group is a common feature in many modern pharmaceuticals, contributing to improved efficacy and pharmacokinetic profiles.[4]

-

The Ethanol Linker: The flexible ethanol linker provides rotational freedom, allowing the quinoline and trifluoromethylphenyl moieties to adopt optimal conformations for binding to a target protein. The hydroxyl group can act as a hydrogen bond donor or acceptor, which is a critical interaction for many ligand-receptor binding events.

Hypothesized Therapeutic Targets and Mechanisms of Action

Based on the structural features and the known pharmacology of related compounds, we can postulate several potential therapeutic targets for this compound.

Protein Kinases: A Primary Avenue of Investigation

Numerous FDA-approved quinoline-containing drugs are potent protein kinase inhibitors.[8] These enzymes play a pivotal role in cellular signaling pathways that are often dysregulated in cancer and other diseases. The structural resemblance of our topic compound to known kinase inhibitors, such as bosutinib and cabozantinib, strongly suggests that it may also target this enzyme family.[9][10][11][12][13]

Potential Kinase Targets:

-

Tyrosine Kinases: Receptors like VEGFR, EGFR, and c-MET, as well as non-receptor tyrosine kinases like Src and Abl, are frequently targeted by quinoline-based inhibitors in oncology.[14][11][12][13]

-

PI3K/Akt/mTOR Pathway: This is a critical signaling cascade that regulates cell growth, proliferation, and survival. Several quinoline derivatives have been shown to inhibit components of this pathway.[14][15]

Diagram: Hypothesized Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Caption: A multi-phase workflow for target validation.

Phase 1: In Silico and Initial Screening

-

Molecular Docking: Utilize computational models to predict the binding affinity of the compound to the active sites of various protein kinases and its potential for DNA intercalation.

-

Broad Phenotypic Screening: Screen the compound against a diverse panel of cancer cell lines, such as the NCI-60 panel, to identify potential cancer types that are particularly sensitive to its effects. [16][17]

Phase 2: Biochemical and Biophysical Assays

Protocol 1: In Vitro Kinase Inhibition Assay

-

Objective: To determine if this compound directly inhibits the activity of a panel of purified protein kinases.

-

Materials: Purified recombinant kinases, appropriate peptide substrates, ATP, and the test compound.

-

Procedure: a. Prepare a series of dilutions of the test compound. b. In a microplate, combine the kinase, its substrate, and ATP in a suitable buffer. c. Add the test compound at various concentrations. d. Incubate the reaction at the optimal temperature for the kinase. e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or radioisotope labeling). f. Calculate the IC50 value for each kinase.

Protocol 2: DNA Intercalation Assays

-

Objective: To assess the ability of the compound to intercalate into the DNA double helix.

-

Methods:

-

UV-Visible Spectroscopy: Monitor changes in the absorbance spectrum of the compound upon titration with DNA. Intercalation typically leads to hypochromism and a bathochromic shift. [18] * Circular Dichroism (CD) Spectroscopy: Observe changes in the CD spectrum of DNA in the presence of the compound, which can indicate conformational changes associated with intercalation. [19] * Viscosity Measurement: Measure the viscosity of a DNA solution upon addition of the compound. An increase in viscosity is indicative of DNA lengthening due to intercalation. [18][19] * Ethidium Bromide Displacement Assay: Measure the decrease in fluorescence of an ethidium bromide-DNA complex upon addition of the test compound, which competes for intercalation sites. [19] Protocol 3: Topoisomerase Inhibition Assay

-

-

Objective: To determine if the compound inhibits the activity of topoisomerase I or II.

-

Procedure (for Topoisomerase I): a. Incubate supercoiled plasmid DNA with purified topoisomerase I in the presence and absence of the test compound. b. Topoisomerase I will relax the supercoiled DNA. c. Analyze the DNA topology by agarose gel electrophoresis. Inhibition of the enzyme will result in the persistence of the supercoiled DNA form. [5][7][15][20][21]

Phase 3: Cell-Based Assays

Protocol 4: Cell Viability and Apoptosis Assays

-

Objective: To evaluate the cytotoxic and pro-apoptotic effects of the compound on cancer cells.

-

Methods:

-

MTT or CellTiter-Glo Assay: Treat cancer cell lines with increasing concentrations of the compound and measure cell viability to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation). [14][18] * Annexin V/Propidium Iodide Staining: Use flow cytometry to quantify the percentage of apoptotic and necrotic cells after treatment with the compound.

-

Protocol 5: Western Blot Analysis for Pathway Modulation

-

Objective: To investigate the effect of the compound on specific signaling pathways within the cell.

-

Procedure: a. Treat cells with the compound for various time points. b. Lyse the cells and separate the proteins by SDS-PAGE. c. Transfer the proteins to a membrane and probe with antibodies specific for key proteins in the hypothesized pathways (e.g., phospho-Akt, phospho-mTOR, total Akt, total mTOR). [22] d. Detect the antibody binding to visualize changes in protein expression and phosphorylation status.

Phase 4: In Vivo Model Validation

Protocol 6: Zebrafish Embryo Xenograft Model

-

Objective: To assess the in vivo anti-tumor and anti-angiogenic activity of the compound.

-

Procedure: a. Inject fluorescently labeled human cancer cells into the yolk sac or perivitelline space of zebrafish embryos. [2][4][23][24][25] b. Expose the embryos to the test compound in their water. c. Monitor tumor growth and angiogenesis in real-time using fluorescence microscopy. [24] d. Quantify the tumor size and the extent of new blood vessel formation around the tumor.

Data Presentation and Interpretation

| Assay | Parameter Measured | Expected Outcome for an Active Compound |

| In Vitro Kinase Assay | IC50 value | Low nanomolar to micromolar IC50 against specific kinases. |

| DNA Intercalation Assays | Spectral shifts, viscosity changes | Hypochromism, bathochromic shift, increased viscosity. |

| Topoisomerase Assay | DNA topology | Inhibition of DNA relaxation (supercoiled form persists). |

| Cell Viability Assay | GI50 value | Potent growth inhibition in sensitive cancer cell lines. |

| Western Blot Analysis | Protein phosphorylation | Decreased phosphorylation of key signaling proteins (e.g., Akt, mTOR). |

| Zebrafish Xenograft | Tumor size, angiogenesis | Reduction in tumor growth and inhibition of new blood vessel formation. |

Conclusion and Future Directions

The compound this compound represents a promising starting point for the development of a novel therapeutic agent. The systematic approach outlined in this guide, from in silico analysis to in vivo validation, provides a robust framework for elucidating its mechanism of action and identifying its primary therapeutic targets. A thorough investigation into its potential as a kinase inhibitor, a DNA interacting agent, or an anti-infective, will be crucial in defining its clinical path forward. Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity for the identified targets, as well as comprehensive pharmacokinetic and toxicological profiling.

References

-

Bedaquiline. (URL: [Link])

-

Systematic Roadmap for Cancer Drug Screening Using Zebrafish Embryo Xenograft Cancer Models: Melanoma Cell Line as a Case Study. (URL: [Link])

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])

-

Chloroquine: Structure, Mechanism, Uses & Side Effects Explained. (URL: [Link])

-

Topoisomerase Assays. (URL: [Link])

-

Zebrafish models for functional and toxicological screening of nanoscale drug delivery systems: promoting preclinical applications. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (URL: [Link])

-

CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (URL: [Link])

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (URL: [Link])

-

Cabozantinib: mechanism of action, pharmacokinetics and clinical applications. (URL: [Link])

-

Zebrafish cancer models enable in vivo drug screening and tumor tracking, helping develop targeted anticancer therapies in oncology drug development. (URL: [Link])

-

DNA cleavage assay for the identification of topoisomerase I inhibitors. (URL: [Link])

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])

-

Antiangiogenic Cancer Drug Using the Zebrafish Model | Arteriosclerosis, Thrombosis, and Vascular Biology. (URL: [Link])

-

Bosutinib. (URL: [Link])

-

Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. (URL: [Link])

-

Zebrafish-Based Screening Models for the Identification of Anti-Metastatic Drugs. (URL: [Link])

-

Chloroquine. (URL: [Link])

-

In vitro assays used to measure the activity of topoisomerases. (URL: [Link])

-

Cell-based Assays for Drug Discovery. (URL: [Link])

-

DNA intercalation assay. (URL: [Link])

-

[Cabozantinib: Mechanism of action, efficacy and indications]. (URL: [Link])

-

Mefloquine. (URL: [Link])

-

Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. (URL: [Link])

-

On the molecular mechanism of chloroquine's antimalarial action. (URL: [Link])

-

Mefloquine | C17H16F6N2O | CID 4046. (URL: [Link])

-

Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (URL: [Link])

-

Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. (URL: [Link])

-

Bosutinib | C26H29Cl2N5O3 | CID 5328940. (URL: [Link])

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (URL: [Link])

-

Bedaquiline | C32H31BrN2O2 | CID 5388906. (URL: [Link])

-

Cell-culture based test systems for anticancer drug screening. (URL: [Link])

-

Topoisomerase Assays | Request PDF. (URL: [Link])

-

Cabozantinib-S-Malate. (URL: [Link])

-

Bosutinib – Knowledge and References. (URL: [Link])

-

What is the mechanism of Bosutinib Monohydrate?. (URL: [Link])

-

What is the mechanism of action of Cabozantinib?. (URL: [Link])

-

What is the mechanism of Bedaquiline Fumarate?. (URL: [Link])

-

Structure of mefloquine and synthesis of 4-position library. The.... (URL: [Link])

-

Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. HGF, hepatocyte growth factor; HIF-1a, hypoxia-inducible factor 1-a.. (URL: [Link])

-

Molecular structure of bosutinib. 16 | Download Scientific Diagram. (URL: [Link])

-

Researchers uncover the mechanism of mefloquine. (URL: [Link])

-

DNA Unwinding Assay. (URL: [Link])

-

A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. (URL: [Link])

-

In vitro assays for DNA pairing and recombination-associated DNA synthesis. (URL: [Link])

-

DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. (URL: [Link])

-

(PDF) The PI3K/AKT/mTOR interactive pathway. (URL: [Link])

Sources

- 1. Bedaquiline - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Chloroquine - GeeksforGeeks [geeksforgeeks.org]

- 4. Zebrafish cancer models for in vivo oncology drug screening | ZeClinics [zeclinics.com]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloroquine: Structure, Mechanism, Uses & Side Effects Explained [vedantu.com]

- 9. Bosutinib - Wikipedia [en.wikipedia.org]

- 10. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 12. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cabozantinib-S-Malate - NCI [cancer.gov]

- 14. noblelifesci.com [noblelifesci.com]

- 15. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 17. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. journals.asm.org [journals.asm.org]

- 21. researchgate.net [researchgate.net]

- 22. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 23. portlandpress.com [portlandpress.com]

- 24. ahajournals.org [ahajournals.org]

- 25. Zebrafish-Based Screening Models for the Identification of Anti-Metastatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

understanding the pharmacokinetics of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

An In-Depth Technical Guide to Elucidating the Pharmacokinetic Profile of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of this compound, a novel quinoline derivative with potential therapeutic applications.[1][2] Quinoline-based compounds have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its development as a therapeutic agent.[4] This document outlines a strategic and methodologically sound approach to characterizing the pharmacokinetic profile of this compound, from early in vitro metabolic stability assays to in vivo studies in rodent models. Detailed experimental protocols, data interpretation strategies, and bioanalytical method development are presented to guide researchers in generating robust and reliable pharmacokinetic data.

Introduction to this compound

This compound is a synthetic compound featuring a quinoline core linked to a trifluoromethylphenyl ethanol moiety.[1][5] The quinoline scaffold is a key pharmacophore in numerous approved drugs and clinical candidates, suggesting a broad range of potential biological targets.[2][6] The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and improve pharmacokinetic properties.[7] Given its structural features, this compound warrants a comprehensive investigation of its ADME properties to assess its potential as a drug candidate.

Chemical Structure:

In Vitro Assessment of Metabolic Stability

Early assessment of metabolic stability is crucial to identify compounds that are likely to have favorable pharmacokinetic profiles in vivo.[4][8][9] These assays provide initial estimates of a compound's intrinsic clearance, which can be used to predict its in vivo hepatic clearance and half-life.[9][10]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[4][9][10] This assay is a cost-effective and high-throughput method to evaluate the susceptibility of a compound to CYP-mediated metabolism.[9][10]

Experimental Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it in the incubation medium to the final desired concentration. The final solvent concentration should not exceed 1% to avoid enzyme inhibition.[11]

-

Incubation: Incubate the test compound with liver microsomes from the desired species (e.g., human, rat, mouse) in a phosphate buffer at 37°C.[8][10]

-

Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.[8]

-

Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[8]

-

Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[8]

-

Sample Analysis: Centrifuge the samples to pellet the precipitated protein and analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[8][12]

Data Analysis:

The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)

Hypothetical Data Summary:

| Species | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Human | 45 | 15.4 |

| Rat | 25 | 27.7 |

| Mouse | 18 | 38.5 |

Hepatocyte Stability Assay

Intact hepatocytes contain both Phase I and Phase II metabolic enzymes and represent a more complete in vitro model system for studying drug metabolism.[11] Cryopreserved hepatocytes are commonly used for their convenience and retention of enzymatic activities similar to fresh hepatocytes.[11]

Experimental Protocol:

-

Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.

-

Compound Incubation: Incubate the test compound with a suspension of hepatocytes in a suitable incubation medium at 37°C in a shaking water bath or on an orbital shaker.[11]

-

Time-Point Sampling: Collect aliquots of the hepatocyte suspension at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[11]

-

Reaction Termination and Sample Preparation: Terminate the reaction by adding a cold organic solvent. Process the samples for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Quantify the concentration of the parent compound in the samples.

Data Analysis:

Similar to the microsomal stability assay, the in vitro half-life and intrinsic clearance are calculated. The intrinsic clearance can be scaled to predict in vivo hepatic clearance.[11]

Workflow for In Vitro Metabolic Stability Assessment:

Caption: Workflow for in vitro metabolic stability assays.

In Vivo Pharmacokinetic Studies in Rodents

In vivo pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a living organism.[13] Rodent models, such as rats and mice, are commonly used in early drug discovery for these assessments.[13][14][15]

Study Design

A well-designed pharmacokinetic study will provide key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).[15]

-

Animal Models: Male Sprague-Dawley rats or CD-1 mice are frequently used.[13][15]

-

Routes of Administration: Both intravenous (IV) and oral (PO) administration are typically performed to assess absolute bioavailability.[13]

-

Dosing: A single dose is administered. The dose level is determined based on preliminary toxicity and efficacy studies.

-

Blood Sampling: Serial blood samples are collected at predetermined time points after dosing.[13][15][16] Microsampling techniques can be employed to minimize the blood volume collected from each animal.[17]

-

Biological Matrices: Plasma is the most common matrix for analysis.[13] Urine and feces can also be collected to investigate excretion pathways.[13][17]

Experimental Protocol:

-

Animal Acclimation: Animals are acclimated to the facility for a minimum period before the study.

-

Dose Administration: The compound is formulated in a suitable vehicle and administered via the chosen route.

-

Blood Collection: Blood samples are collected into tubes containing an anticoagulant at specified time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Plasma is separated from the blood by centrifugation and stored frozen until analysis.

-

Bioanalysis: The concentration of the test compound in plasma samples is determined using a validated LC-MS/MS method.

Hypothetical Pharmacokinetic Parameters:

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 1200 | 850 |

| Tmax (h) | 0.083 | 1.0 |

| AUC (0-t) (ng*h/mL) | 2500 | 4500 |

| t½ (h) | 3.5 | 4.0 |

| Bioavailability (%) | - | 18 |

Workflow for In Vivo Pharmacokinetic Study:

Caption: Workflow for an in vivo pharmacokinetic study.

Bioanalytical Method Development by LC-MS/MS

A robust and validated bioanalytical method is critical for the accurate quantification of the test compound in biological matrices.[12][18][19] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[12][20]

Method Development Steps:

-

Analyte and Internal Standard Selection: An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte, should be selected to ensure accurate quantification.[20][21]

-

Mass Spectrometry Optimization: The compound is infused into the mass spectrometer to optimize the precursor and product ion transitions for selected reaction monitoring (SRM).

-

Chromatographic Separation: An LC method is developed to separate the analyte from endogenous matrix components, ensuring no ion suppression or enhancement.[21]

-

Sample Preparation: An efficient extraction method, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, is developed to isolate the analyte from the biological matrix.[12][18]

-